molecular formula C17H23N3O3S B2665184 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one CAS No. 2034279-82-6

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one

Cat. No. B2665184
CAS RN: 2034279-82-6
M. Wt: 349.45
InChI Key: HKKLGOAFEWBLKE-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole (BTZ) is a group that has been incorporated into polymers of intrinsic microporosity (PIMs) for use in flow photochemistry . These polymers offer a combination of processability and inherent microporous features, which makes them suitable for the immobilisation of light-harvesting groups .


Synthesis Analysis

The BTZ group has been chemically incorporated into PIM-EA-TB through a copolymerisation strategy, allowing up to 5% BTZ incorporation without compromising processability or microporosity .


Molecular Structure Analysis

The BTZ-doped PIMs were utilised as either homogeneous or heterogeneous visible light photosensitisers of oxygen under both batch and continuous flow conditions .


Chemical Reactions Analysis

The BTZ-doped PIMs were used in photocatalysis, a sustainable method to achieve clean chemical transformations . In particular, they were used in the efficient photosensitisation of oxygen to generate the reactive species singlet oxygen (1O2), which is a powerful oxidant .


Physical And Chemical Properties Analysis

The BTZ-doped PIMs demonstrated solution processability, which was shown by the simple deposition of the photoactive microporous polymer onto glass beads .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that include thiadiazole derivatives, which are known for their versatile applications in medicinal chemistry and drug synthesis. The synthesis of such compounds often involves complex reactions aiming to introduce specific functional groups that confer desirable biological activities. For instance, the synthesis and evaluation of thiadiazole derivatives for pharmacological activities have been extensively studied. These compounds exhibit significant biological activities against various microorganisms, suggesting their potential as therapeutic agents (Suresh, Lavanya, & Rao, 2016).

Pharmacological Applications

Thiadiazole derivatives have been investigated for a variety of pharmacological applications. Studies have highlighted their potential as antibacterial and antifungal agents, showcasing broad-spectrum activity against a range of pathogens. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine have demonstrated inhibitory effects on certain strains of bacteria and fungi, indicating their potential as antimicrobial agents (Xia, 2015). Similarly, other research has focused on the antileishmanicidal activity of thiadiazole derivatives, with some compounds showing strong activity against Leishmania major promastigotes, suggesting their use in treating leishmaniasis (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Mechanism of Action

The mechanism of action involves photosensitisation, a process which requires only oxygen, light of a suitable wavelength and a photosensitiser possessing an accessible electronically excited triplet state of suitable energy . Upon absorbing light of sufficient energy, a photosensitiser will be excited to its first electronically excited singlet state (S1) and then occupy the triplet state (T1) via intersystem crossing (ISC) .

Future Directions

The BTZ-doped PIMs were fixed within a column reactor for continuous flow photochemistry, indicating potential future directions for this type of compound .

properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-4-9-17(21)19-12-10-14(11-13-19)20-16-8-6-5-7-15(16)18(2)24(20,22)23/h3,5-8,14H,1,4,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKLGOAFEWBLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one

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